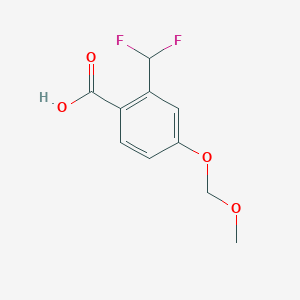

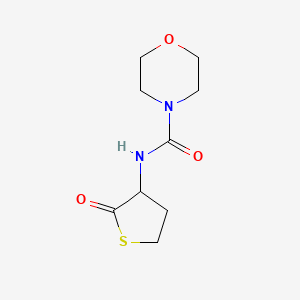

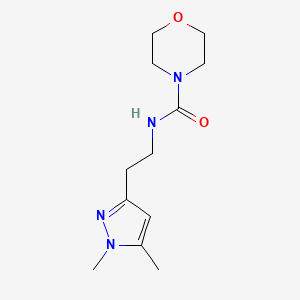

N-(2-oxotetrahydrothiophen-3-yl)morpholine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

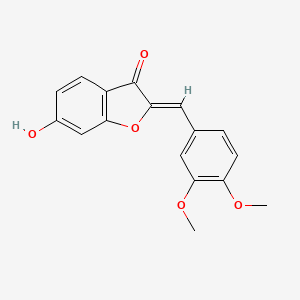

Morpholine is a common structural motif in organic chemistry, characterized by a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom . Carboxamides, on the other hand, are organic compounds that contain a functional group consisting of a carbonyl (C=O) and an amine (NH2) linked together . The specific compound you mentioned seems to be a fusion of these two structures, which could potentially give it unique chemical properties.

Molecular Structure Analysis

The molecular structure of this compound would likely feature the morpholine ring and a carboxamide group. The morpholine ring is known to adopt a chair conformation . The carboxamide group, being planar, could form hydrogen bonds with other molecules .Chemical Reactions Analysis

Morpholine derivatives are known to participate in a variety of chemical reactions, often acting as bases or nucleophiles . Carboxamides can undergo hydrolysis, reduction, and reactions with organometallic reagents .Physical And Chemical Properties Analysis

Morpholine is a colorless liquid with a weak, ammonia-like odor . Carboxamides are typically solid at room temperature . The specific physical and chemical properties of “N-(2-oxotetrahydrothiophen-3-yl)morpholine-4-carboxamide” would depend on the exact arrangement of these groups in the molecule.Applications De Recherche Scientifique

Synthesis and Chemical Properties

N-(2-oxotetrahydrothiophen-3-yl)morpholine-4-carboxamide derivatives have been explored for their chemical synthesis and properties. For instance, a study described the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, highlighting their importance as intermediates that inhibit tumor necrosis factor alpha and nitric oxide, showcasing a green synthetic method for these compounds with a total yield of 43% (H. Lei et al., 2017). Another research focused on the use of morpholine and piperazine-based carboxamide derivatives as corrosion inhibitors for mild steel, demonstrating their effectiveness in protection against corrosion (N. Nnaji et al., 2017).

Biomedical Applications

The compound has been explored for its potential in the biomedical field as well. A notable study synthesized a series of compounds for in vitro antibacterial and antifungal activities, indicating the potential of this compound derivatives in antimicrobial applications (N. Desai et al., 2011). Another research effort focused on the synthesis of morpholin-2-one derivatives for their use in the development of new pharmaceuticals (Y. Kim et al., 2001).

Material Science

In material science, morpholine derivatives have been explored for their applications in creating protective films and coatings. For example, compounds have been studied for their ability to form protective films on metal surfaces, thereby inhibiting corrosion and enhancing material durability (N. Nnaji et al., 2017).

Mécanisme D'action

Target of Action

N-(2-oxotetrahydrothiophen-3-yl)morpholine-4-carboxamide is a complex compound that has been found to interact with various targets. It has been reported to be involved in the catalytic selective oxidation of alcohols to aldehydes and ketones . The compound is polymerized on the surface of amine functionalized magnetic silica nanocomposites .

Mode of Action

The interaction of this compound with its targets involves a series of biochemical reactions. The compound is polymerized on the surface of amine functionalized magnetic silica nanocomposites via an ultrasound-assisted method . Then, MnO2 nanoparticles are formed on the surface of the polymer functionalized magnetic nanocomposites .

Biochemical Pathways

This compound affects the biochemical pathway of the selective aerobic oxidation of alcohols to aldehydes and ketones . This process involves the formation of MnO2 nanoparticles on the surface of the polymer functionalized magnetic nanocomposites .

Result of Action

The result of the action of this compound is the selective aerobic oxidation of alcohols to aldehydes and ketones . This process is facilitated by the MnO2 nanoparticles formed on the surface of the polymer functionalized magnetic nanocomposites .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the ultrasound-assisted method used in the polymerization process may affect the compound’s action . .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

N-(2-oxotetrahydrothiophen-3-yl)morpholine-4-carboxamide has been found to interact with various enzymes and proteins in biochemical reactions . It has been successfully polymerized on the surface of amine functionalized magnetic silica nanocomposites . The nature of these interactions is complex and involves a variety of biochemical processes .

Cellular Effects

It is known that it influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Transport and Distribution

Future studies could shed light on any transporters or binding proteins it interacts with, and its effects on localization or accumulation .

Propriétés

IUPAC Name |

N-(2-oxothiolan-3-yl)morpholine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3S/c12-8-7(1-6-15-8)10-9(13)11-2-4-14-5-3-11/h7H,1-6H2,(H,10,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSCOZSZJUXEGIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=O)C1NC(=O)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isopentyl-2-thioxothiazolidin-4-one](/img/structure/B2684855.png)

![N-(1,3-benzodioxol-5-yl)-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylbutanamide](/img/structure/B2684857.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2684865.png)

![6-(4-Bromophenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2684866.png)

![[(3-Methylphenyl)carbamoyl]methyl 4,6-dichloropyridine-2-carboxylate](/img/structure/B2684868.png)

![(1S,2R,6R)-1-[[Tert-butyl(dimethyl)silyl]oxymethyl]bicyclo[4.1.0]heptan-2-ol](/img/structure/B2684872.png)

![5-Bromo-2-{[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2684875.png)